2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid
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Description
2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid is a chemical compound. It is a derivative of isopropylamine, which is an organic compound and an amine . It is a hygroscopic colorless liquid with an ammonia-like odor . It is miscible with water and flammable . It is a valuable intermediate in the chemical industry .
Scientific Research Applications
Synthesis of Peptide Antibiotics
A significant application of a related compound, 2-[(1S,3S)-1-Amino-3-carboxy-3-hydroxypropyl]thiazole-4-carboxylic acid, is in the synthesis of the macrobicyclic peptide antibiotic nosiheptide. This involves the stereoselective synthesis of the amino acid component and its coupling with other components to form the nosiheptide skeleton (Shin et al., 1995).
Antifungal and Antivirus Activities
2-Amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and systematically evaluated for their biological activities. Preliminary bioassays indicate these compounds exhibit good fungicidal activity against various fungi and show effective activity against Tobacco mosaic virus (TMV) in different models (Fengyun et al., 2015).
Tautomeric Equilibrium in Chemistry
The compound 4-(isopropylamino)imidazol-2-ylidene displays a tautomeric equilibrium with its mesoionic tautomer, 4-(isopropylamido)imidazolium. This demonstrates the typical reactivity of a cyclic diaminocarbene and is significant in understanding the reactivity of these compounds in various chemical contexts (César et al., 2012).
Diversity-Oriented Organic Synthesis
1-Isocyano-2-dimethylamino-alkenes, which include derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, are versatile in organic synthesis. They are used in multicomponent reactions for assembling various heterocyclic compounds, demonstrating their importance in the field of synthetic organic chemistry (Dömling & Illgen, 2004).
Alkylation in Organic Chemistry
The alkylation of 2-amino-4,5-dimethylthiazole with isopropanol demonstrates the potential of using 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid derivatives in the synthesis of various organic compounds (Krasovskii & Burmistrov, 1965).
properties
IUPAC Name |
2-(propan-2-ylamino)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4(2)8-7-9-5(3-12-7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULGNRJQYKBQCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474592 |
Source
|
Record name | 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
760934-24-5 |
Source
|
Record name | 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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